
Prostephanaberrine
説明
Prostephanaberrine is a natural product found in Stephania japonica . It is an alkaloid with the molecular formula C19H21NO5 . The molecular weight of Prostephanaberrine is 343.4 g/mol .
Molecular Structure Analysis
The molecular structure of Prostephanaberrine is complex. The IUPAC name for Prostephanaberrine is (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, a specialized tool or software that can interpret these strings would be required.
Physical And Chemical Properties Analysis
Prostephanaberrine has a molecular weight of 343.4 g/mol . It is a powder in its physical state . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.
科学的研究の応用
The Role of Prostephanaberrine in Pathogenesis
Prostephanaberrine's role in disease pathogenesis, especially in diseases like IDDM (Insulin-Dependent Diabetes Mellitus), has been a subject of interest. Studies like those by Mandrup-Poulsen (1996) in "Diabetologia" have emphasized the importance of unprejudiced scientific research in understanding the clinical applications of such substances (Mandrup-Poulsen, 1996).
Genomic Responses in Mouse Models
Research by Takao and Miyakawa (2013) in "Proceedings of the National Academy of Sciences of the United States of America" highlights the challenges in mimicking human inflammatory diseases in mouse models, which is relevant for testing substances like Prostephanaberrine (Takao & Miyakawa, 2013).
Clinical Application of Proteomics
The clinical application of proteomics, as discussed by Colantonio and Chan (2005) in "Clinica chimica acta," is crucial for understanding protein changes in diseases and can aid in the study of Prostephanaberrine's effects (Colantonio & Chan, 2005).
Pharmacology and Clinical Indications
Studies like Wuttke et al. (2003) in "Phytomedicine" on pharmacology and clinical indications of different compounds highlight the importance of understanding the clinical applications of substances like Prostephanaberrine (Wuttke, Jarry, Christoffel, Spengler, & Seidlová‐Wuttke, 2003).
Drug Discovery Perspectives
The historical perspective on drug discovery provided by Drews (2000) in "Science" gives insights into the evolution of drug research, which is relevant for understanding the development and application of compounds like Prostephanaberrine (Drews, 2000).
Relationship Between Microbiota and Health
Research on human gut microbiota, such as the study by Wallace et al. (2011) in "Nutrition reviews," provides insights into how microorganisms affect health and disease, which could be relevant for understanding the effects of Prostephanaberrine (Wallace, Guarner, Madsen, Cabana, Gibson, Hentges, & Sanders, 2011).
Metabolism and Cancer Research
The study of cholesterol metabolism in cancer, as explored by Silvente-Poirot and Poirot (2012) in "Current opinion in pharmacology," may offer insights relevant to the research applications of Prostephanaberrine (Silvente-Poirot & Poirot, 2012).
Safety and Hazards
Handling Prostephanaberrine requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
特性
IUPAC Name |
(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBFIOTWHPFTG-MJXNMMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H](C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909629 | |
| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105608-27-3 | |
| Record name | Prostephanaberrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105608273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Prostephanaberrine?
A1: Unfortunately, the abstract [] does not provide the molecular formula or weight of Prostephanaberrine. To obtain this information, you would need to refer to the full publication.
Q2: What spectroscopic data was used to characterize the structure of Prostephanaberrine?
A2: The abstract [] does not specify which spectroscopic techniques were employed to determine the structure of Prostephanaberrine. The full paper would likely detail the use of techniques like NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



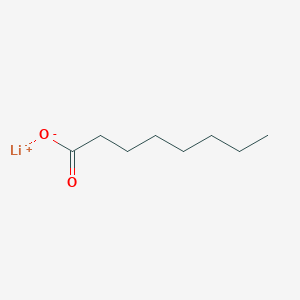
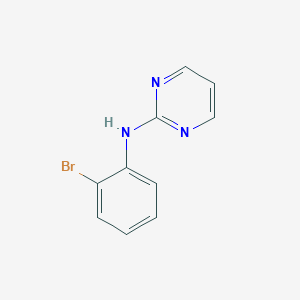
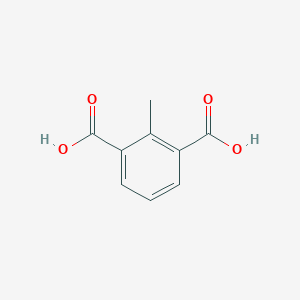

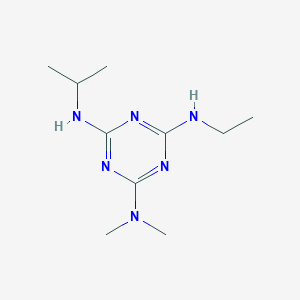

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
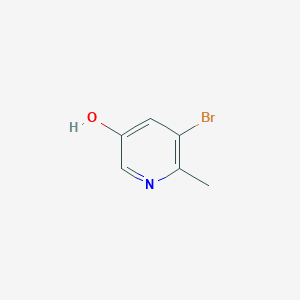
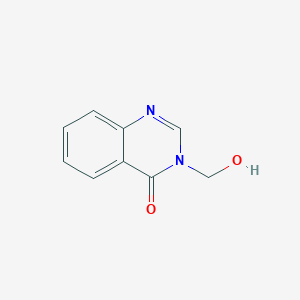
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)



![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)